8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride
Overview
Description
8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride is a useful research compound. Its molecular formula is C15H9Cl3N2O and its molecular weight is 339.6 g/mol. The purity is usually 95%.
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Biochemical Analysis
Biochemical Properties
8-Chloro-2-(pyridin-3-yl)quinoline-4-carbonyl chloride hydrochloride plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It has been observed to interact with phosphodiesterase enzymes, specifically phosphodiesterase 10A, which is involved in the regulation of intracellular levels of cyclic nucleotides . The interaction between this compound and phosphodiesterase 10A results in the inhibition of the enzyme’s activity, leading to altered levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate within cells. This inhibition can have downstream effects on various signaling pathways and cellular processes.
Cellular Effects
The effects of this compound on cellular processes are multifaceted. It has been shown to influence cell signaling pathways by modulating the levels of cyclic nucleotides, which are critical secondary messengers in many signaling cascades . Additionally, this compound can affect gene expression by altering the activity of transcription factors that are regulated by cyclic nucleotide levels. In terms of cellular metabolism, this compound can impact energy production and utilization by modulating the activity of enzymes involved in metabolic pathways.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding to the active site of phosphodiesterase 10A. This binding inhibits the enzyme’s ability to hydrolyze cyclic nucleotides, leading to increased intracellular levels of these molecules . The elevated levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate can then activate downstream signaling pathways, resulting in various cellular responses. Additionally, the compound’s structure allows it to interact with other biomolecules, potentially leading to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained inhibition of phosphodiesterase 10A, resulting in prolonged alterations in cellular signaling and metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound can effectively inhibit phosphodiesterase 10A without causing significant adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular signaling and metabolism. Threshold effects have been identified, where a specific dosage range results in optimal enzyme inhibition and therapeutic effects, while exceeding this range can lead to toxicity and adverse outcomes.
Metabolic Pathways
This compound is involved in metabolic pathways that regulate the levels of cyclic nucleotides within cells. The compound interacts with phosphodiesterase 10A, inhibiting its activity and leading to increased levels of cyclic adenosine monophosphate and cyclic guanosine monophosphate . These changes in cyclic nucleotide levels can affect various metabolic processes, including energy production, signal transduction, and gene expression. Additionally, the compound may interact with other enzymes and cofactors involved in these pathways, further modulating metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties and interactions with transporters and binding proteins . The compound can be taken up by cells through specific transporters and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and interactions with biomolecules. Additionally, binding proteins may facilitate the transport and distribution of the compound, enhancing its cellular effects.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles within cells through targeting signals or post-translational modifications . Its localization can influence its interactions with enzymes, proteins, and other biomolecules, affecting its overall activity and cellular effects. Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.
Properties
IUPAC Name |
8-chloro-2-pyridin-3-ylquinoline-4-carbonyl chloride;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2N2O.ClH/c16-12-5-1-4-10-11(15(17)20)7-13(19-14(10)12)9-3-2-6-18-8-9;/h1-8H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URCDPPNBERIFFP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)N=C(C=C2C(=O)Cl)C3=CN=CC=C3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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